Acetamide, N-[4-acetyl-5-(5-bromothiophen-2-yl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-
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Overview
Description
N-[4-ACETYL-5-(5-BROMO-2-THIENYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a thiadiazole ring, a bromothiophene moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-ACETYL-5-(5-BROMO-2-THIENYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multiple steps. One common route starts with the preparation of 2-acetyl-5-bromothiophene, which is then subjected to cyclization reactions to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-ACETYL-5-(5-BROMO-2-THIENYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
N-[4-ACETYL-5-(5-BROMO-2-THIENYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of N-[4-ACETYL-5-(5-BROMO-2-THIENYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The thiadiazole ring and bromothiophene moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-bromothiophene: A precursor in the synthesis of the target compound.
Thiadiazole derivatives: Compounds with similar ring structures but different substituents.
Bromothiophene derivatives: Compounds with the bromothiophene moiety but lacking the thiadiazole ring
Uniqueness
N-[4-ACETYL-5-(5-BROMO-2-THIENYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is unique due to its combination of a thiadiazole ring and a bromothiophene moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10BrN3O2S2 |
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Molecular Weight |
348.2 g/mol |
IUPAC Name |
N-[3-acetyl-2-(5-bromothiophen-2-yl)-2H-1,3,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C10H10BrN3O2S2/c1-5(15)12-10-13-14(6(2)16)9(18-10)7-3-4-8(11)17-7/h3-4,9H,1-2H3,(H,12,13,15) |
InChI Key |
IPUYJVCRPUFTJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)C2=CC=C(S2)Br)C(=O)C |
Origin of Product |
United States |
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